2,2,3,3,3-Pentafluoro-1-furan-2-yl-propanol

Description

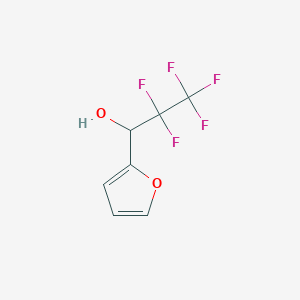

2,2,3,3,3-Pentafluoro-1-furan-2-yl-propanol (CAS 722491-60-3) is a fluorinated alcohol derivative characterized by a furan ring and a pentafluorinated propanol backbone. Its molecular formula is C₇H₅F₅O₂, with a molecular weight of 216.11 g/mol . The compound is classified as a "building block" in organic synthesis, indicating its utility in constructing complex molecules for industrial or research applications . The presence of the electron-withdrawing fluorine atoms and the furan ring likely enhances its acidity and solubility in non-polar solvents compared to non-fluorinated analogs.

Properties

IUPAC Name |

2,2,3,3,3-pentafluoro-1-(furan-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5O2/c8-6(9,7(10,11)12)5(13)4-2-1-3-14-4/h1-3,5,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPMLAVDXFSOFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C(C(F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201247049 | |

| Record name | α-(1,1,2,2,2-Pentafluoroethyl)-2-furanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722491-60-3 | |

| Record name | α-(1,1,2,2,2-Pentafluoroethyl)-2-furanmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=722491-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(1,1,2,2,2-Pentafluoroethyl)-2-furanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanism and Substrate Scope

-

Electrophilic Intermediates : Protonation of 3-(furan-2-yl)propenoic acids generates O,C-diprotonated species, which react with arenes or fluorinated alcohols.

-

Conditions : Reactions in TfOH at 0°C–25°C for 1–4 hours yield hydroarylation products with 22–65% efficiency.

-

Example : 3-(Furan-2-yl)propenoic acid reacts with benzene in TfOH to form 3-phenyl-3-(furan-2-yl)propenoic acid (65% yield with AlCl₃).

Application to Fluorinated Alcohols :

By substituting benzene with 2,2,3,3,3-pentafluoropropanol, this pathway could facilitate the coupling of the furan and fluorinated alcohol moieties. Computational studies (DFT) support the feasibility of such intermediates, though experimental validation is needed.

Fluorination of Furan-Containing Propanol Derivatives

Patent CN107915581A describes the preparation of 2,2,3,3,3-pentafluoropropanol via liquid-phase fluorination of 1,1,1,2,2-pentafluoropropane using Pt-Fe/C catalysts. While this method targets a simpler analog, fluorination strategies can be extended to furan-bearing substrates.

Key Parameters for Fluorination

-

Catalyst : Pt-Fe/C (1% Pt, 0.5% Fe) achieves efficient C–F bond formation at 80°C.

-

Additives : Potassium persulfate enhances fluorination efficiency by stabilizing reactive intermediates.

-

Yield : Conversions exceed 90% for non-furan substrates, though furan’s electron-rich nature may necessitate milder conditions to avoid ring degradation.

Challenges with Furan Rings :

Direct fluorination of furan-containing propanols risks side reactions such as ring opening or polymerization. Protective group strategies (e.g., silylation of the furan oxygen) could mitigate these issues.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoro-1-furan-2-yl-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Analytical Chemistry

Derivatization Reagent in Gas Chromatography-Mass Spectrometry (GC-MS)

One of the primary applications of 2,2,3,3,3-pentafluoro-1-furan-2-yl-propanol is as a derivatization reagent in GC-MS. It has been effectively used for the detection of various compounds including:

- Cocaine and Metabolites : The compound facilitates the simultaneous analysis of cocaine and its metabolites such as benzoylecgonine and norcocaine in biological samples (blood, urine) through derivatization processes that enhance detection sensitivity and specificity .

- Amino Acids : It has also been applied to detect unlabeled and -labeled L-tryptophan and L-kynurenine in plasma samples, showcasing its utility in biochemical research .

Environmental Applications

Adsorption Studies

Research indicates that this compound can be involved in studying adsorption mechanisms onto activated carbons. This is particularly relevant for environmental applications where the removal of pollutants from water or air is necessary . The compound’s unique fluorinated structure may enhance its interaction with various adsorbents.

Potential Therapeutic Uses

While direct therapeutic applications are still under investigation, the compound's chemical properties suggest potential for development in pharmaceuticals. Its fluorinated nature could impart unique pharmacokinetic properties to drug candidates.

Case Study 1: Forensic Analysis

A significant study detailed the use of this compound in forensic toxicology for analyzing complex mixtures involving cocaine. The method demonstrated high sensitivity and selectivity for detecting trace amounts of substances in biological matrices .

Case Study 2: Environmental Remediation

Another research project explored the adsorption characteristics of pentafluoropropanol derivatives on activated carbon surfaces. Results indicated that modifications to the carbon surface with fluorinated compounds can significantly improve adsorption efficiency for organic pollutants .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoro-1-furan-2-yl-propanol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high reactivity and ability to form stable complexes with various substrates. This reactivity is harnessed in its applications as a derivatization reagent and in the synthesis of fluorinated compounds .

Comparison with Similar Compounds

Key Observations :

- The furan- and pyridine-substituted analogs exhibit higher molecular weights due to aromatic substituents .

- Linear fluorinated alcohols (e.g., 422-05-9) have lower boiling points compared to bulkier analogs, likely due to reduced intermolecular forces .

- Density data for branched/aromatic fluorinated alcohols are sparse, but linear analogs like 422-05-9 show high density due to fluorine's atomic mass .

Reactivity and Thermodynamic Properties

Fluorinated alcohols are known for their strong hydrogen-bond-donating ability. For 2,2,3,3,3-pentafluoro-1-propanol (422-05-9), the enthalpy of vaporization (ΔvapH°) is 44.4 kJ/mol , which is higher than non-fluorinated alcohols due to fluorine's electronegativity enhancing intermolecular interactions. However, experimental data on its specific thermodynamic properties are absent in the provided evidence.

In contrast, perfluorinated ketones (e.g., 1,1,1,2,2,4,4,5,5,5-decafluoro-3-pentanone, CAS 684-32-2) show lower polarity and higher volatility compared to fluorinated alcohols, highlighting the role of the hydroxyl group in modulating reactivity .

Biological Activity

2,2,3,3,3-Pentafluoro-1-furan-2-yl-propanol (PFPP) is a fluorinated compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological applications. This article provides a comprehensive overview of the biological activity associated with PFPP, including its synthesis, applications, and relevant case studies.

PFPP is characterized by its molecular formula and a molecular weight of 150.05 g/mol. It has a density of approximately 1.5 g/cm³ and a boiling point of 80.4 °C at 760 mmHg. The compound is classified as an acute toxic substance with potential effects on the liver and is used primarily in life sciences research as a biochemical reagent .

1. Derivatization Reagent

PFPP serves as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) for the detection of various biomolecules. It has been effectively used in studies involving:

- L-Tryptophan Metabolism : PFPP facilitates the simultaneous analysis of L-tryptophan and its metabolites (L-kynurenine, serotonin, and quinolinic acid) in biological samples .

- Cocaine Detection : It aids in the analysis of cocaine and its metabolites in forensic toxicology .

2. Enzyme Interactions

Research indicates that PFPP can interact with specific enzymes due to its electrophilic nature. This interaction can influence enzyme activity and protein folding, making it a candidate for studying biochemical pathways.

Teratogenicity Study

A notable study examined the teratogenic effects of PFPP when administered to pregnant rats. The compound was diluted in sesame oil and given orally from days 7 to 17 of gestation. The findings indicated potential adverse effects on fetal development, emphasizing the need for caution when handling this compound in biological settings .

Case Study 1: Detection of Biomarkers

In a study published in the Journal of Mass Spectrometry, researchers utilized PFPP for the detection of stable isotope-labeled and unlabeled metabolites in human plasma. This work demonstrated PFPP's utility in biomarker discovery and metabolic profiling .

Case Study 2: Environmental Applications

PFPP has also been investigated for its adsorption mechanisms onto activated carbon materials. This research is relevant for environmental applications, particularly in filtration processes .

Research Findings Table

Q & A

Basic: What synthetic routes are available for 2,2,3,3,3-pentafluoro-1-furan-2-yl-propanol, and how can purity be optimized?

The synthesis of this compound (CAS 722491-60-3) can be inferred from analogous fluorinated alcohols. A plausible route involves nucleophilic substitution or coupling reactions between pentafluoropropanol derivatives and furan-containing precursors. For example:

- Step 1 : React 2-furyl magnesium bromide with 2,2,3,3,3-pentafluoropropyl iodide under Grignard conditions to form the furan-substituted intermediate.

- Step 2 : Purify via fractional distillation (boiling point ~80–85°C, extrapolated from ) or silica gel chromatography (using hexane/ethyl acetate eluents).

- Purity Optimization : Monitor reaction progress with <sup>19</sup>F NMR to track fluorine environments and ensure minimal byproducts .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- <sup>19</sup>F NMR : To resolve distinct fluorine environments (e.g., CF3 vs. CF2 groups). Chemical shifts for pentafluoro derivatives typically range from -75 to -85 ppm .

- <sup>1</sup>H NMR : Identify aromatic protons from the furan ring (δ 6.3–7.4 ppm) and the hydroxyl proton (δ 1.5–2.5 ppm, broad).

- IR Spectroscopy : Confirm OH stretching (~3300 cm<sup>-1</sup>) and C-F bonds (~1100–1250 cm<sup>-1</sup>) .

- Mass Spectrometry (MS) : Validate molecular weight (expected ~220–230 g/mol) via high-resolution MS .

Advanced: How does the furan ring influence reactivity compared to non-aromatic analogs?

The furan substituent introduces aromatic resonance stabilization and electron-rich sites , altering reactivity:

- Electrophilic Substitution : The furan oxygen directs electrophiles to the α-position, enabling regioselective functionalization (e.g., nitration or halogenation).

- Oxidation Sensitivity : The furan ring may increase susceptibility to oxidative degradation compared to aliphatic analogs, requiring inert atmospheres during reactions .

- Steric Effects : The planar furan group reduces steric hindrance near the fluorinated chain, potentially enhancing nucleophilic substitution rates at the β-carbon .

Advanced: What computational strategies predict interactions between this compound and biological targets?

- Molecular Docking : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., cytochrome P450), leveraging the compound’s trifluoromethyl and hydroxyl groups as hydrogen-bond donors/acceptors .

- MD Simulations : Assess stability in aqueous environments, given the compound’s high hydrophobicity (logP ~2.5, estimated from ).

- QSAR Models : Corrogate substituent effects (e.g., fluorine electronegativity, furan aromaticity) with toxicity or metabolic stability .

Data Contradiction: How to resolve discrepancies in reported reaction yields for fluorinated alcohol derivatives?

Conflicting yields (e.g., 40–80% in fluorination reactions) may arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions with the furan ring.

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) improve efficiency but require strict anhydrous conditions to avoid hydrolysis .

- Temperature Control : Exothermic fluorination steps may necessitate cryogenic conditions (-20°C) to suppress decomposition .

Biochemical Applications: Can this compound serve as a derivatization agent in analytical chemistry?

Yes, analogous to 2,2,3,3,3-pentafluoro-1-propanol (), the furan derivative could enhance sensitivity in UPLC-MS/MS analyses:

- Derivatization Mechanism : React with carboxylic acids or amines to form stable, volatile derivatives (e.g., pentafluoropropionyl esters).

- Application Example : Improve detection limits for neurotransmitters or drug metabolites by exploiting fluorine’s high electron-capture affinity .

Safety and Handling: What precautions are critical for laboratory use?

- Ventilation : Use fume hoods due to potential volatility (bp ~80–85°C) and inhalation risks .

- PPE : Nitrile gloves and goggles to prevent dermal/ocular irritation, as seen in related fluorinated alcohols ().

- Storage : Inert gas (N2) atmosphere and amber glass to prevent moisture absorption or photodegradation .

Advanced: How to address thermal stability contradictions in fluorinated alcohol research?

Conflicting thermal data (e.g., decomposition at 100°C vs. 150°C) may stem from:

- Impurity Profiles : Trace moisture or acidic residues accelerate degradation.

- Analytical Methods : TGA (thermogravimetric analysis) under N2 vs. air yields differing stability thresholds. Validate with DSC (Differential Scanning Calorimetry) .

Mechanistic Studies: What role does the hydroxyl group play in nucleophilic reactions?

The hydroxyl group can act as:

- Leaving Group : Under acidic conditions (e.g., SOCl2), it forms 2,2,3,3,3-pentafluoropropyl chloride analogs ().

- Hydrogen-Bond Donor : Stabilizes transition states in SN2 reactions, enhancing reactivity at the β-carbon .

Environmental Impact: What biodegradation pathways are plausible?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.